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Azetidine-3-sulfonyl fluoride

Cat. No.: B13265413
M. Wt: 139.15 g/mol
InChI Key: BEPOTUKGROTUGJ-UHFFFAOYSA-N
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Description

Azetidine-3-sulfonyl fluoride (CAS 1909305-41-4) is a specialized four-membered heterocyclic building block of significant and growing interest in medicinal chemistry and drug discovery. Its molecular formula is C3H6FNO2S, with a molecular weight of 139.15 g/mol . This compound features a sulfonyl fluoride (-SO₂F) group at the 3-position of the strained azetidine ring, a combination that imparts unique reactivity and stability, making it a valuable reagent for the synthesis of novel chemical motifs . Azetidine sulfonyl fluorides (ASFs) demonstrate remarkable synthetic utility by undergoing two distinct reaction pathways: an unusual defluorosulfonylation (deFS) and the Sulfur-Fluoride Exchange (SuFEx) click reaction . Under mild thermal activation (e.g., 60 °C), ASFs can generate azetidine carbocation intermediates that readily couple with a wide range of nucleophiles, such as amines, to produce valuable 3,3-disubstituted azetidine derivatives. This deFS pathway enables the direct preparation of azetidine analogs of biologically active molecules and marketed drugs, serving as potential isosteres for amides and benzylic amines to modulate pKa and improve metabolic stability . Alternatively, controlled anionic conditions can unlock the SuFEx pathway, leading to the formation of stable S(VI) derivatives like sulfonamides and sulfonate esters . The primary research value of this compound lies in its role as a versatile precursor for creating diverse pharmacophore motifs and fragment libraries. It is particularly useful for constructing PROTAC (Proteolysis Targeting Chimaera) linker units and new degrader motifs through productive coupling with E3 ligase recruiters like pomalidomide . Furthermore, the sulfonyl fluoride group can act as an electrophilic warhead in covalent inhibitor design, selectively reacting with nucleophilic residues in enzyme active sites . This compound is for research purposes only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6FNO2S B13265413 Azetidine-3-sulfonyl fluoride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6FNO2S

Molecular Weight

139.15 g/mol

IUPAC Name

azetidine-3-sulfonyl fluoride

InChI

InChI=1S/C3H6FNO2S/c4-8(6,7)3-1-5-2-3/h3,5H,1-2H2

InChI Key

BEPOTUKGROTUGJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)S(=O)(=O)F

Origin of Product

United States

Synthetic Methodologies for Azetidine 3 Sulfonyl Fluoride and Its Derivatives

General Approaches to Azetidine (B1206935) Ring Synthesis

The construction of the azetidine ring is a challenging yet crucial step in the synthesis of these valuable compounds. Several strategies have been developed to overcome the challenges associated with forming this strained four-membered heterocycle. rsc.org

Strain-Release Strategies for Azetidine Ring Formation

Strain-release strategies have emerged as powerful methods for the synthesis of complex molecular architectures, including azetidines. chemrxiv.orgchemrxiv.org These methods often utilize highly strained starting materials, such as azabicyclo[1.1.0]butanes (ABBs), which can undergo ring-opening reactions to form functionalized azetidines. nih.govchemrxiv.orgchemrxiv.org

One notable approach involves the use of visible-light-driven radical strain-release (RSR) photocatalysis. chemrxiv.orgchemrxiv.org In this method, an organic photosensitizer facilitates an energy-transfer process with sulfonylimine precursors, generating radical intermediates. These radicals are then intercepted by an ABB through a radical strain-release process, leading to the formation of densely functionalized azetidines in high yields. chemrxiv.orgchemrxiv.org This photocatalytic method has been successfully applied to a variety of azetidine targets, including derivatives of known pharmaceuticals like Celecoxib and Naproxen. chemrxiv.org

Another strategy leverages the strain-release-driven anion relay sequence. A multicomponent reaction involving a Current time information in Bangalore, IN.-Brook rearrangement and the strain-release ring-opening of azabicyclo[1.1.0]butane allows for the modular synthesis of substituted azetidines. nih.gov This approach has proven effective in the synthesis of the EP2 receptor antagonist PF-04418948. nih.gov

The reactivity of azetidinols, formed photochemically, can also be harnessed in a "build and release" strategy. beilstein-journals.org Photochemical Norrish-Yang cyclization of α-aminoacetophenones produces highly strained azetidinols. beilstein-journals.org Subsequent ring-opening of these intermediates, triggered by the addition of electron-deficient ketones or boronic acids, leads to the formation of highly functionalized products. beilstein-journals.org

A well-orchestrated polar-radical relay strategy utilizing the ring strain release of benzoylated 1-azabicyclo[1.1.0]butane (ABB) has been developed for the synthesis of azetidines bearing all-carbon quaternary centers. This nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling with boronic acids demonstrates broad scope and excellent functional group tolerance. nih.gov Mechanistic studies suggest that the ring opening of ABB by a catalytic amount of bromide generates a redox-active azetidine that participates in the cross-coupling via a radical pathway. nih.gov

StrategyKey FeaturesStarting MaterialsProductsRef.
Radical Strain-Release (RSR) PhotocatalysisMild, visible-light driven, high yieldsAzabicyclo[1.1.0]butanes (ABBs), sulfonyliminesDensely functionalized azetidines chemrxiv.orgchemrxiv.org
Strain-Release Anion RelayMulticomponent, modular synthesisAzabicyclo[1.1.0]butyl-lithium, electrophilesSubstituted azetidines nih.gov
Photochemical "Build and Release"Norrish-Yang cyclization, subsequent ring-openingα-aminoacetophenonesHighly functionalized dioxolanes and 3-amino-1,2-diols beilstein-journals.org
Polar-Radical Relay StrategyNickel-catalyzed, forms all-carbon quaternary centersBenzoylated 1-azabicyclo[1.1.0]butane (ABB), boronic acidsAzetidines with all-carbon quaternary centers nih.gov

Radical Processes in the Construction of Azetidine Scaffolds

Radical processes have proven to be versatile for the construction of azetidine scaffolds. chemrxiv.org A visible-light-driven method utilizing radical strain-release (RSR) photocatalysis with azabicyclo[1.1.0]butanes (ABBs) allows for the synthesis of densely functionalized azetidines. chemrxiv.org This process involves the generation of radical intermediates from sulfonylimine precursors, which then react with the strained ABB to form the azetidine ring. chemrxiv.orgresearchgate.net This method has been shown to be general and effective for various azetidine targets. chemrxiv.orgresearchgate.net

Another approach involves a photocatalytic radical strategy for accessing densely functionalized azetidines from azabicyclo[1.1.0]butanes, orchestrated by an organic photosensitizer. researchgate.netresearchbunny.com This process generates radical intermediates that are intercepted by the azabicyclo[1.1.0]butanes via a radical strain-release process, yielding difunctionalized azetidines in a single step. researchgate.net

A polar-radical relay strategy has also been employed, harnessing the ring strain release of benzoylated 1-azabicyclo[1.1.0]butane (ABB) for a nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling with boronic acids. nih.gov This method provides access to azetidines with all-carbon quaternary centers and is proposed to proceed through a radical pathway involving a redox-active azetidine intermediate. nih.gov

Electrophilic Azetidinylation Protocols

Electrophilic azetidinylation represents a modular strategy for the direct installation of the azetidine ring onto various nucleophiles. rsc.orgchemrxiv.org This approach is highly valuable in medicinal chemistry as it allows for the late-stage modification of complex molecules. rsc.orgchemrxiv.org

One such protocol utilizes azetidinyl trichloroacetimidates (ATAs) as electrophilic azetidinylating reagents. chemrxiv.org Under simple activation conditions, ATAs can efficiently couple with a wide range of nucleophiles, including fundamental building blocks and approved drugs, to provide a diverse library of functionalized azetidines. chemrxiv.org This method has been used to simplify the synthesis of medicinally relevant structures and to access azetidine analogues of bioactive compounds. rsc.orgchemrxiv.org

A related strategy employs the novel reagents azetidinyl o-alkynylbenzoates (AABs) in addition to ATAs. rsc.org This electrophilic azetidinylation approach allows for the "any-stage" installation of azetidine rings onto various nucleophiles, further expanding the accessible chemical space of functionalized azetidines. rsc.org

Direct and Indirect Methods for Sulfonyl Fluoride (B91410) Moiety Installation in Azetidine Systems

The installation of the sulfonyl fluoride moiety onto the azetidine ring is a critical step in the synthesis of azetidine-3-sulfonyl fluoride. Both direct and indirect methods have been developed to achieve this transformation.

Thiol Alkylation-Oxidation-Elimination/Fluorination Sequences for Azetidine Sulfonyl Fluorides

A notable and scalable method for the synthesis of azetidine sulfonyl fluorides involves a multi-step sequence starting from tertiary alcohols. nih.gov This sequence includes thiol alkylation, followed by oxidation and an elimination/fluorination step. nih.gov This approach has been successfully used to prepare a series of N-Cbz-protected azetidine sulfonyl fluorides (ASFs). acs.org The thiol alkylation step can be catalyzed by either a lithium triflimide catalyst or, for a more scalable process, inexpensive iron chloride. nih.govacs.org A subsequent oxidation, which does not require flash chromatography, and an elimination/fluorination sequence then provide the desired sulfonyl fluoride products. nih.govacs.org

Photoredox Catalysis and Radical Fluorosulfonylation in Azetidine Derivatives

Photoredox catalysis has emerged as a powerful tool for radical fluorosulfonylation reactions. nih.govd-nb.info While not yet specifically reported for the direct fluorosulfonylation of an azetidine ring to form this compound, the principles of this methodology are highly relevant. These reactions typically involve the generation of a fluorosulfonyl radical (FSO₂•) from a suitable precursor under photoredox conditions. nih.govd-nb.info This radical can then add to an alkene or other unsaturated system.

Recent advancements have introduced bench-stable, redox-active fluorosulfonyl radical precursors, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts. nih.govd-nb.info These reagents enable the radical fluorosulfonylation of olefins under photoredox conditions and have been used in alkoxy-fluorosulfonyl difunctionalization reactions. nih.govd-nb.info

Furthermore, a photocatalytic azido-fluorosulfonylation of alkenes has been developed, allowing for the installation of both an azide (B81097) and a sulfonyl fluoride group across a double bond. nih.gov Mechanistic studies suggest a radical fluorosulfonylation/azidation mechanism, with FSO₂N₃ identified as a potential fluorosulfonyl radical precursor. nih.gov The application of such radical fluorosulfonylation methods to appropriately functionalized azetidine precursors could provide a direct route to this compound and its derivatives.

Catalytic Strategies for Alkylsulfonyl Fluoride Synthesis Applied to Azetidines

The synthesis of alkylsulfonyl fluorides, including azetidine-based structures, has benefited from the development of several catalytic strategies. These methods often focus on the efficient formation of the crucial carbon-sulfur bond. acs.org

One key catalytic approach involves the use of an inexpensive iron(III) chloride (FeCl₃) catalyst for the thiol alkylation of N-protected 3-aryl-azetidin-3-ols. acs.org This reaction is a critical step in a multi-step sequence to produce azetidine sulfonyl fluorides and represents a significant improvement in terms of scalability and cost-effectiveness over other catalytic systems, such as those using lithium triflimide. acs.orgvulcanchem.com

Alternative catalytic strategies are also emerging. Photocatalytic radical approaches, for instance, provide a modern avenue for the synthesis of functionalized azetidines. unipd.it One such method involves the photochemical functionalization of azetidine-2-carboxylic acids, which can be adapted for the preparation of azetidine sulfonyl fluorides. chemrxiv.org This light-enabled process has been successfully implemented in both batch and flow reactors, demonstrating its potential for rapid and scalable synthesis. chemrxiv.org Another strategy uses an organic photosensitizer to facilitate a radical strain-release process starting from azabicyclo[1.1.0]butanes (ABBs), yielding densely functionalized azetidines. unipd.it These radical-based methods offer mild reaction conditions and expand the toolkit for accessing complex azetidine scaffolds. acs.orgunipd.it

Table 1: Overview of Catalytic Strategies for Azetidine Sulfonyl Fluoride Synthesis

Catalytic Strategy Catalyst/Reagent Precursor Key Transformation Reference
Metal-Catalyzed Thiol Alkylation Iron(III) chloride (FeCl₃) or Lithium triflimide N-Cbz-azetidinol Catalytic C-S bond formation acs.org, vulcanchem.com
Photochemical Decarboxylative Functionalization 4CzIPN (organic photocatalyst) Azetidine-2-carboxylic acid Radical addition to vinyl sulfonyl fluorides chemrxiv.org

Divergent Synthesis and Scalability of Azetidine Sulfonyl Fluoride Reagents

The demand for structurally diverse azetidine derivatives in drug discovery has spurred the development of divergent and scalable synthetic routes. nih.govacs.orgacs.org A significant advancement is a three-step sequence that begins with readily available tertiary azetidinols, which are converted into azetidine sulfonyl fluorides (ASFs). acs.org This sequence involves:

Thiol Alkylation : Introduction of a thioether group. vulcanchem.com

Oxidation : Conversion of the thioether to a sulfone. vulcanchem.com

Elimination/Fluorination : Formation of the final sulfonyl fluoride moiety. acs.org

This pathway is not only efficient but also enables divergent synthesis. nih.gov By targeting a strategic phenol (B47542) sulfide (B99878) intermediate, a variety of modifications can be introduced before the final oxidation and fluorination steps. acs.org This allows for the generation of a library of ASF reagents from a common precursor, which is crucial for exploring structure-activity relationships in medicinal chemistry programs. acs.orgnih.gov The development of these versatile ASF reagents provides an attractive alternative to other reactive intermediates like azabicyclo[1.1.0]butane (ABB) reagents for introducing the azetidine scaffold. acs.org

Optimization of Large-Scale Preparations of Azetidine Sulfonyl Fluoride Intermediates

A primary focus in the synthesis of ASFs has been the optimization of reaction conditions for large-scale production. acs.orgacs.org A critical improvement was made in the initial thiol alkylation step. While early methods utilized a lithium triflimide catalyst, a more scalable and reliable process was developed using inexpensive iron(III) chloride (FeCl₃). acs.orgvulcanchem.com

This modification, along with the optimization of subsequent steps, has enabled the multi-gram scale preparation of key azetidine sulfonyl fluoride derivatives. acs.org For example, the large-scale synthesis of an OTIPS-protected oxetane (B1205548) sulfonyl fluoride derivative on a >5 gram scale was achieved in a single run, and the analogous azetidine derivatives were prepared similarly. acs.org The ability to produce these intermediates on a large scale without requiring laborious purification steps like flash chromatography for every stage is a significant advantage for their application in industrial and drug discovery settings. acs.orgvulcanchem.com

Synthesis and Derivatization of N-Protected Azetidine Sulfonyl Fluorides

The nitrogen atom of the azetidine ring provides a convenient handle for introducing protecting groups, which can influence the compound's reactivity and allow for selective transformations. The synthesis of N-protected azetidine sulfonyl fluorides, particularly those bearing carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc) groups, has been extensively documented. acs.org

The initial synthesis focused on a series of N-Cbz-ASFs, which were prepared via the established thiol alkylation–oxidation–elimination/fluorination sequence. acs.org The Cbz protecting group proved crucial for the success of the catalytic methods employed. acs.org Subsequently, the methodology was expanded to include the N-Boc protecting group, demonstrating the versatility of the synthetic route. acs.org

These N-protected ASFs are not merely synthetic endpoints but are versatile reagents for further derivatization. They can participate in two primary types of reactions:

Defluorosulfonylation (deFS) : Under mild thermal conditions (e.g., 60 °C), these reagents can generate reactive azetidine carbocation intermediates that couple with a wide range of nucleophiles, including amines, NH-azoles, sulfoximines, and phosphorus-based nucleophiles. acs.orgnih.govchimia.ch This reaction pathway demonstrates broad functional group tolerance. nih.gov

Sulfur-Fluoride Exchange (SuFEx) : Under anionic conditions, ASFs can undergo classic SuFEx reactivity with nucleophiles like alkoxides, leading to the formation of S(VI) derivatives such as sulfonate esters. acs.orgnih.gov

Furthermore, the protecting group on the nitrogen can be readily removed, unveiling an additional vector for chemical modification and growth of the molecular scaffold. nih.gov

Table 2: Examples of Synthesized N-Protected Azetidine Sulfonyl Fluorides (ASFs)

Compound Name/Description Nitrogen Protecting Group Synthetic Method Key Feature Reference
N-Cbz-ASFs (general series) Carboxybenzyl (Cbz) Thiol alkylation-oxidation-fluorination Initial series developed; compatible with catalytic methods acs.org
PMP(Cbz)ASF Carboxybenzyl (Cbz) Thiol alkylation-oxidation-fluorination Used in kinetic studies to compare reactivity with oxetane analogs nih.gov
PMP(Boc)ASF tert-Butyloxycarbonyl (Boc) Thiol alkylation-oxidation-fluorination Widens the scope of N-functionalized ASFs; requires milder reaction temperatures for deFS acs.org

Reactivity and Mechanistic Investigations of Azetidine 3 Sulfonyl Fluoride Systems

Defluorosulfonylation (deFS) Reaction Pathway of Azetidine (B1206935) Sulfonyl Fluorides

Azetidine sulfonyl fluorides (ASFs) have been identified as precursors to carbocations through an unconventional defluorosulfonylation (deFS) reaction pathway. researchgate.netnih.govnih.govacs.orgchemrxiv.orgresearchgate.net This process involves the activation of the small-ring sulfonyl fluorides under mild thermal conditions, typically around 60 °C. researchgate.netnih.govnih.govacs.orgchemrxiv.orgacs.org The reaction proceeds with the loss of sulfur dioxide (SO₂) and a fluoride (B91410) ion (F⁻) to generate a reactive carbocation intermediate. chimia.ch This deFS pathway presents a notable departure from the more established Sulfur(VI) Fluoride Exchange (SuFEx) reactivity commonly associated with sulfonyl fluorides. researchgate.netresearchgate.net The development of this methodology addresses a significant demand for mild and effective synthetic strategies to access novel and diverse azetidine derivatives. researchgate.netnih.govacs.orgchemrxiv.org

Carbocation Generation from Azetidine Sulfonyl Fluorides

The core of the defluorosulfonylation (deFS) reaction is the generation of a planar azetidine carbocation from an azetidine-3-sulfonyl fluoride precursor. researchgate.netnih.govresearchgate.net These sulfonyl fluoride compounds are activated with gentle heating, which is sufficient to induce the fragmentation of the sulfonyl fluoride group. researchgate.netnih.govchemrxiv.org This process generates a reactive azetidine carbocation intermediate, which serves as a key electrophile for subsequent bond-forming reactions. researchgate.netnih.govacs.orgchemrxiv.org The stability of this transient carbocation is crucial for the reaction's success. Research has indicated that the presence of an N-Cbz (carboxybenzyl) protecting group on the azetidine ring is important, as it provides stabilization for the carbocation intermediate formed on the four-membered ring. researchgate.net This method provides a valuable route to 3,3-disubstituted azetidines, which are considered potential surrogates for imine derivatives. chimia.ch

Nucleophilic Trapping Reactions with Azetidine Carbocations

Once generated, the highly reactive azetidine carbocation is readily intercepted, or "trapped," by a broad spectrum of nucleophiles. researchgate.netnih.govnih.govacs.orgchemrxiv.orgresearchgate.net This trapping step is highly efficient and leads to the formation of a diverse array of 3-aryl-3-substituted azetidines. nih.gov The reaction demonstrates remarkable functional group tolerance, accommodating sensitive functionalities such as free alcohols, tertiary amines, esters, and pyridines within the nucleophile structure. acs.org

A wide variety of nucleophiles have been successfully employed in this reaction, including:

Primary and secondary amines acs.org

Anilines acs.org

NH-Azoles acs.org

Sulfoximines acs.org

Phosphorus-based nucleophiles acs.org

The utility of this method has been showcased through the synthesis of complex, late-stage functionalized molecules, such as azetidine derivatives of fluoxetine (B1211875) and amlodipine. acs.org For instance, reacting PMP(Cbz)ASF with morpholine (B109124) effectively proceeds via the deFS pathway to yield the corresponding amino-azetidine. nih.govacs.org This reactivity provides access to novel chemical motifs that are attractive as design elements in drug discovery. researchgate.netchemrxiv.org

Mechanistic Studies and Kinetic Analyses of deFS in Azetidine Systems

Mechanistic investigations, supported by kinetic and computational studies, confirm that the rate-determining step of the defluorosulfonylation (deFS) reaction is the formation of the azetidine carbocation. researchgate.netresearchgate.net Kinetic analyses were performed to compare the deFS process of an N-Cbz protected p-methoxyphenyl (PMP) azetidine sulfonyl fluoride, PMP(Cbz)ASF, with its analogous oxetane (B1205548) sulfonyl fluoride (OSF). nih.govacs.org The experiments, conducted by heating the reagents at 60 °C in deuterated acetonitrile (B52724) with morpholine as the nucleophilic trap, revealed very similar consumption profiles for both the azetidine and oxetane reagents. nih.govacs.org

However, a slightly higher activation energy was calculated for the deFS of the azetidine sulfonyl fluoride. acs.org

Kinetic Data Comparison for deFS Reaction

Compound Activation Energy (Ea) Note
PMP(Cbz)ASF Higher Difference of 2.4 kcal mol⁻¹ compared to PMP OSF. acs.org
PMP OSF Lower Serves as a benchmark for the azetidine system. acs.org

Despite the minor kinetic differences, the reactivity is comparable, as reflected in the similar product yields obtained when reacting PMP(Cbz)ASF and PMP OSF with morpholine (84% for the amino-azetidine versus 86% for the amino-oxetane). nih.govacs.org An interesting observation from Arrhenius plots is that due to a larger pre-exponential factor, the rate of deFS for PMP(Cbz)ASF is higher at elevated temperatures, while the rate for PMP OSF is greater at lower temperatures, with the rates being equal at approximately 43 °C. acs.org

Sulfur(VI) Fluoride Exchange (SuFEx) Reactivity of Azetidine-3-sulfonyl Fluorides

While azetidine-3-sulfonyl fluorides (ASFs) can react through the unique defluorosulfonylation (deFS) pathway, they are also capable of undergoing the more conventional Sulfur(VI) Fluoride Exchange (SuFEx) reaction. researchgate.netnih.govnih.govacs.orgresearchgate.net SuFEx is a click chemistry process where the fluoride of the sulfonyl fluoride group is displaced by a nucleophile to form new S(VI) derivatives, such as sulfonamides or sulfonate esters. nih.govacs.org This pathway typically occurs under anionic conditions, which contrasts with the neutral, thermal conditions that favor the deFS reaction. researchgate.netchemrxiv.orgacs.org The ability of ASFs to engage in either deFS or SuFEx depending on the reaction conditions highlights their versatility as synthetic building blocks. researchgate.net

Comparative Reactivity and Stability of Azetidine Sulfonyl Fluorides vs. Analogous Sulfonyl Chlorides

A key advantage of sulfonyl fluorides, including azetidine sulfonyl fluorides, over their analogous sulfonyl chlorides lies in their significantly greater stability. nih.govacs.org Sulfonyl chlorides are generally more reactive electrophiles. nih.govclockss.org In contrast, sulfonyl fluorides are robust enough to remain intact through various reaction conditions, allowing for their selective activation when desired. nih.govacs.org This combination of high stability and tunable reactivity has led to sulfonyl fluorides being termed "click reagents," making them exceptionally useful for applications in drug discovery and chemical biology. nih.gov The deFS pathway is favored for the sulfonyl fluoride due to the right balance of carbocation stability and reactivity, a balance not typically achieved with more reactive sulfonyl chlorides. chimia.ch

SuFEx with Specific Nucleophiles and Functional Group Tolerance in Azetidine-3-sulfonyl Fluorides

Azetidine-3-sulfonyl fluorides demonstrate amenability to the SuFEx reaction pathway, particularly when treated with specific types of nucleophiles under appropriate conditions. researchgate.netnih.gov The SuFEx pathway is favored when using anionic nucleophiles, such as alkoxides, as opposed to the neutral amine nucleophiles that typically lead to the deFS reaction. acs.org This divergent reactivity allows for controlled access to two distinct classes of products from a single ASF precursor.

A notable example of SuFEx reactivity is the reaction of an azetidine sulfonyl fluoride with the complex alcohol cholesterol, which proceeds to form the corresponding sulfonate ester. acs.org This demonstrates the potential of ASFs for the conjugation of the azetidine motif to complex, biologically relevant molecules. acs.org

Divergent Reactivity of Azetidine-3-sulfonyl Fluorides

Reaction Pathway Favored Conditions Typical Nucleophiles Product Type
Defluorosulfonylation (deFS) Mild thermal activation (e.g., 60 °C), neutral/basic conditions. researchgate.netacs.org Amines, anilines, sulfoximines, etc. acs.org 3-Substituted Azetidines nih.gov
Sulfur(VI) Fluoride Exchange (SuFEx) Anionic conditions. researchgate.netacs.org Alkoxides (e.g., from cholesterol). acs.org Azetidine Sulfonate Esters/Amides acs.org

Catalytic Strategies for SuFEx Reactions involving Azetidine Sulfonyl Fluorides

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a cornerstone of click chemistry, valued for its efficiency and the stability of the resulting S(VI) linkages. nih.gov For Azetidine Sulfonyl Fluorides (ASFs), however, SuFEx is not the only accessible reaction pathway. These compounds can also undergo an unusual defluorosulfonylation (deFS) reaction, where mild thermal activation leads to the formation of an azetidine carbocation, which is then trapped by nucleophiles. nih.govresearchgate.net The competition between these two pathways is a critical consideration in synthesis design.

Strategic control over reaction conditions is paramount to selectively favor the SuFEx pathway. Key factors include the nature of the nucleophile, the solvent, and the use of activating agents. While broad catalytic strategies for SuFEx on various substrates involve organocatalysts like N-heterocyclic carbenes (NHCs) or Lewis acids such as calcium triflimide, the application to ASFs specifically revolves around promoting nucleophilic attack at the sulfur center while suppressing carbocation formation. researchgate.netacs.orgacs.org

Anionic conditions using "hard" nucleophiles in less polar solvents have been shown to unlock the SuFEx pathway for strained-ring sulfonyl fluorides. acs.org For instance, the reaction of N-Cbz-protected azetidine sulfonyl fluoride with alkoxides, such as from cholesterol, proceeds via SuFEx to yield the corresponding sulfonate ester. acs.org This demonstrates the potential for conjugating ASFs to complex molecules through this pathway. The choice of a strong, hard nucleophile and a solvent like THF that is less effective at stabilizing a carbocation intermediate is crucial for directing the reaction towards SuFEx over deFS. acs.org

Table 1: Conditions Favoring SuFEx vs. deFS Pathways for Azetidine Sulfonyl Fluorides

Pathway Nucleophile Type Solvent Polarity Temperature Activating Agent Resulting Product
SuFEx Hard, Anionic (e.g., Alkoxides) Low (e.g., THF) Low to Ambient Base (to generate nucleophile) Sulfonate Esters, Sulfonamides
deFS Neutral (e.g., Amines, Anilines) High (e.g., Acetonitrile) Mild Thermal (e.g., 60 °C) Base (e.g., Triethylamine) 3-Substituted Azetidines

Other Significant Chemical Transformations of this compound Derivatives

Beyond the SuFEx/deFS dichotomy, this compound derivatives are capable of other valuable chemical transformations, leveraging either the reactivity of the strained ring or the sulfonyl fluoride group itself.

Ring-Opening Reactions of the Azetidine Moiety

The four-membered azetidine ring possesses significant ring strain, making it susceptible to nucleophilic ring-opening reactions under specific conditions. This reactivity provides a pathway to highly functionalized acyclic amine structures. While azetidines are generally less prone to ring-opening than their oxetane counterparts, the activation of the ring nitrogen, for instance by forming an azetidinium salt, facilitates this process. chimia.ch

A notable application is in the synthesis of radiolabeled compounds. Azetidinium salts can undergo nucleophilic ring-opening by [¹⁸F]fluoride, yielding 3-[¹⁸F]fluoropropyl-substituted amines. researchgate.net This reaction is of significant interest for positron emission tomography (PET) tracer development, as it allows for the mild and efficient introduction of the radioisotope. researchgate.net The reaction proceeds via nucleophilic attack at one of the ring carbons, leading to the cleavage of a C-N bond and alleviation of ring strain.

Table 2: Examples of Ring-Opening Reactions of Azetidine Derivatives

Azetidine Substrate Reagent / Conditions Product Type Reference
Azetidinium Salts [¹⁸F]Fluoride 3-[¹⁸F]Fluoropropyl amines researchgate.net
2-Arylazetidinium Salts Tetrabutylammonium halides γ-Haloamines researchgate.net
Azetidine Ring General statement on specific conditions Acyclic amines

Functional Group Interconversions of the Sulfonyl Fluoride Group

The sulfonyl fluoride group is not merely a handle for SuFEx reactions but can be transformed into other valuable functionalities.

The most significant alternative transformation for azetidine-3-sulfonyl fluorides is the aforementioned defluorosulfonylation (deFS) reaction. nih.govchemrxiv.org Under mild thermal conditions (e.g., 60 °C) in polar solvents, these compounds can generate a planar azetidine carbocation intermediate via the extrusion of the SO₂F⁻ anion. researchgate.netchimia.ch This intermediate is then trapped by a wide array of nucleophiles. This pathway has proven to be highly versatile for creating libraries of 3,3-disubstituted azetidines, which are attractive motifs in medicinal chemistry. nih.govacs.org The functional group tolerance is broad, with primary and secondary amines, anilines, NH-azoles, sulfoximines, and phosphorus-based reagents all serving as effective nucleophiles. acs.org This reaction provides access to novel azetidine-containing isosteres of amides and amidines. nih.gov

Table 3: Scope of Nucleophiles in the Defluorosulfonylation (deFS) of N-Cbz-Azetidine Sulfonyl Fluorides

Nucleophile Class Example Nucleophile Resulting Motif Reference
Amines Morpholine 3-Amino-azetidine nih.govacs.org
Anilines 4-Methoxyaniline 3-Anilino-azetidine acs.org
NH-Azoles 1,2,4-Triazole 3-(1,2,4-Triazol-1-yl)-azetidine acs.org
Sulfoximines S,S-Dimethylsulfoximine 3-(Sulfoximinyl)-azetidine acs.org
Phosphorus Reagents Diethyl phosphite 3-(Diethoxyphosphoryl)-azetidine acs.org

Another potential interconversion involves transforming the sulfonyl fluoride into related aza-S(VI) derivatives. For example, sulfonyl fluorides can be converted into sulfonimidoyl fluorides, which are themselves stable yet reactive handles for further diversification. nih.gov These intermediates can then be reacted with organometallic reagents or amines to furnish sulfoximines and sulfonimidamides, respectively. nih.gov This sequence allows for the creation of stereogenic sulfur centers and provides access to important pharmacophores. nih.gov

Applications in Advanced Organic Synthesis of Azetidine 3 Sulfonyl Fluoride

Azetidine-3-sulfonyl Fluoride (B91410) as a Versatile Building Block in Complex Molecule Synthesis

Beyond the creation of novel motifs, azetidine-3-sulfonyl fluoride serves as a practical and versatile building block for the modular construction of complex molecules, including known bioactive compounds. acs.orgresearchgate.net Its stability and predictable reactivity make it an ideal component for multistep synthetic sequences. acs.org

The reactivity of this compound is well-suited for the modular synthesis of diverse azetidine (B1206935) scaffolds. acs.org This approach allows for the rapid assembly of a library of related compounds by combining the azetidine core with various nucleophilic partners. researchgate.net This strategy is an attractive alternative to methods that rely on azabicyclo[1.1.0]butane (ABB) reagents. acs.orgnih.gov The ability to readily introduce different functional groups at the 3-position provides a powerful tool for systematically exploring structure-activity relationships in drug discovery programs. nih.gov Furthermore, trifunctional reagents have been developed from azetidine sulfonyl fluorides, containing additional handles for "click" chemistry, which further enhances their utility in modular synthesis. nih.gov

The synthetic utility of this compound has been demonstrated through its facile integration into the synthetic routes of bioactive compounds. acs.orgresearchgate.net The mild reaction conditions and high functional group tolerance allow for its use in late-stage functionalization, a highly desirable strategy in medicinal chemistry. acs.org For example, this methodology has been used to create azetidine-functionalized versions of marketed drugs such as fluoxetine (B1211875) and amlodipine. nih.gov This demonstrates the potential of this compound to rapidly generate analogs of existing drugs, which can lead to improved pharmacokinetic or pharmacodynamic properties. acs.orgresearchgate.net The reagent has also been used to create new degrader motifs and potential PROTAC linkers by coupling with E3 ligase recruiters like pomalidomide (B1683931), highlighting its applicability in cutting-edge areas of drug discovery. acs.orgresearchgate.net

Protecting-Group-Free Synthesis Strategies Utilizing Azetidine Aminosulfonyl Fluorides

Recent advancements in organic synthesis have highlighted the utility of azetidine sulfonyl fluorides (ASFs) in strategies that circumvent the need for persistent protecting groups, thereby streamlining synthetic pathways. A key development is the synthesis of N-H azetidine-amines, which serve as versatile building blocks for further chemical elaboration. nih.gov

The general strategy involves the initial synthesis of an N-protected azetidine sulfonyl fluoride, such as an N-Cbz-ASF derivative. The carbobenzyloxy (Cbz) group provides stability during the initial synthetic and purification steps. Following the desired transformations, this protecting group can be efficiently removed to unveil the free secondary amine. nih.gov A notable example is the removal of the Cbz group from an N-Cbz-azetidine sulfonyl fluoride derivative using trimethylsilyl (B98337) iodide (TMSI). This deprotection step proceeds in high yield, providing the free N-H azetidine, which contains an additional vector for chemical diversification. nih.gov

This approach is significant as it provides access to N-H-amino-azetidines, which can be considered isosteres of amidines, offering different conformational properties and pKa values. nih.gov The availability of the unprotected azetidine nitrogen allows for selective functionalization, for instance, with a Boc anhydride, further demonstrating the synthetic utility of these intermediates. nih.gov

Table 1: Deprotection of N-Cbz-Azetidine Derivative

Precursor Reagent Product Yield Reference
N-Cbz-PMP-ASF TMSI N-H azetidine-amine 78% nih.gov
N-Cbz-OTIPS-ASF TMSI N-H azetidine-phenol Quantitative nih.gov

Contributions to Polymer Chemistry via Azetidine Sulfonyl Fluoride Chemistry

The chemistry of azetidine sulfonyl fluorides is making significant contributions to the field of polymer and materials science. While the direct polymerization of this compound is not yet a widely established method, its unique reactivity is being harnessed to create novel, complex macromolecules and advanced materials. researchgate.netacs.org The strain inherent in the four-membered azetidine ring, combined with the reactivity of the sulfonyl fluoride group, makes it an excellent candidate for incorporation into larger molecular frameworks. rsc.orgrsc.org

Azetidine sulfonyl fluorides act as versatile and customizable reagents for generating a diverse array of pharmacologically relevant motifs, which can be seen as components of advanced functional materials. nih.govacs.org Their ability to undergo reactions like defluorosulfonylation (deFS) and Sulfur-Fluoride Exchange (SuFEx) allows for the conjugation of the azetidine scaffold to a wide range of molecules, including complex bioactive compounds. nih.govresearchgate.net This functionalization potential positions ASFs as key building blocks for creating materials with tailored properties. researchgate.net For instance, they have been proposed as linker motifs in the design of PROTACs (Proteolysis Targeting Chimeras), which are complex heterobifunctional molecules. researchgate.netdigitellinc.com

Synthesis of Novel Polyamines and Advanced Polymeric Materials

The synthesis of polyamines is a cornerstone of polymer chemistry, with applications ranging from gene transfection to CO2 capture. researchgate.netrsc.org While linear polyamines have traditionally been synthesized through methods like the polymerization of 2-oxazolines, there is growing interest in using strained nitrogen-containing heterocycles like azetidines as direct precursors. researchgate.net

Azetidine sulfonyl fluorides contribute to the synthesis of advanced materials by providing a robust method for "azetidinylation." Through the deFS coupling process, ASFs react with a broad range of nucleophiles, including amines, alcohols, and even complex drug molecules, under mild thermal conditions. nih.govresearchgate.netacs.org This reaction demonstrates high functional group tolerance, allowing for the late-stage functionalization of intricate structures. nih.gov For example, the azetidine motif has been successfully attached to drugs like fluoxetine and amlodipine. nih.govacs.org

This methodology effectively allows for the incorporation of the polar, sp3-rich azetidine scaffold into larger molecules, which can be considered a form of discrete polymerization or macromolecular assembly. The resulting structures are advanced materials with potentially improved physicochemical properties conferred by the azetidine ring. nih.govresearchgate.net The SuFEx pathway further expands this capability, enabling the formation of azetidine-sulfur(VI) derivatives through reactions with alkoxides, as demonstrated by the conjugation with cholesterol. acs.org These strategies represent a novel approach to designing and synthesizing advanced materials and functional polyamine-like structures.

Table 2: Functionalization Reactions with Azetidine Sulfonyl Fluorides (ASFs)

Reaction Type Nucleophile Resulting Structure Significance
deFS Coupling Amines (e.g., morpholine (B109124), fluoxetine) 3-Aryl-3-amino-azetidines Access to novel pharmacophores and functionalized drug analogs. nih.gov
deFS Coupling NH-Azoles, Sulfoximines Azetidine-heterocyclic derivatives Creation of new chemical motifs for drug discovery. nih.govacs.org
SuFEx Reaction Alkoxides (e.g., cholesterol) Azetidine-sulfonate esters Conjugation with complex biomolecules for advanced materials. nih.govacs.org

Role of Azetidine 3 Sulfonyl Fluoride in Chemical Biology and Drug Discovery Research

Application as Linker Units and Degrader Motifs in Targeted Protein Degradation Research

Targeted protein degradation (TPD) using technologies like proteolysis-targeting chimeras (PROTACs) is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. nih.govresearchgate.net The linker connecting the target-binding and E3-binding ligands is a critical component, influencing the potency and selectivity of the degrader. nih.govnih.gov

Azetidine (B1206935) sulfonyl fluorides are well-suited for application as versatile linker motifs in PROTAC design. researchgate.netdigitellinc.com Their synthetic accessibility and tunable reactivity allow for the systematic variation of linker length, rigidity, and vector.

Trifunctional Reagents : The azetidine ring contains a nitrogen atom that can serve as an additional vector for chemical modification. This allows for the creation of di- and trifunctional linking reagents, enabling the attachment of other functionalities or the exploration of different exit vectors from the core scaffold. nih.gov

Modularity : The deFS and SuFEx chemistries provide modular access to a wide range of azetidine-containing structures. This modularity is highly beneficial in PROTAC development, where extensive optimization of the linker is often required to achieve a productive ternary complex between the target protein and the E3 ligase. nih.govacs.org For instance, click chemistry approaches are often used to expedite the synthesis of PROTAC libraries with varied linkers. nih.gov

Rigidity and Polarity : The azetidine core can introduce a degree of rigidity and polarity into the linker, which can be advantageous. Some studies suggest that replacing flexible PEG-based linkers with more rigid structures like piperidine (B6355638) or piperazine (B1678402) can improve degrader potency. researchgate.net The azetidine scaffold offers a similar, albeit smaller, rigid motif.

A crucial step in creating a PROTAC is the conjugation of a linker to an E3 ligase recruiter. Research has demonstrated that azetidine sulfonyl fluorides can react directly and efficiently with common E3 ligase recruiters. researchgate.netdigitellinc.com

Reaction with Pomalidomide (B1683931) : Productive deFS reactions have been shown between azetidine sulfonyl fluorides and E3 ligase recruiters such as pomalidomide and its derivatives. researchgate.netdigitellinc.com Pomalidomide is a well-known ligand for the cereblon (CRBN) E3 ligase. nih.gov This reaction directly incorporates the azetidine motif into the degrader structure, providing new degrader motifs and potential PROTAC linkers. researchgate.net

Access to New Degrader Motifs : The ability to couple ASFs with various E3 ligase recruiters opens the door to novel degrader architectures. This expands the chemical space for PROTACs beyond traditional alkyl and PEG linkers, potentially leading to degraders with improved properties such as cell permeability and oral bioavailability. nih.gov

E3 Ligase RecruiterReaction with ASFResulting StructureApplication
PomalidomidedeFS CouplingPomalidomide-azetidine conjugateNovel degrader motif / PROTAC linker for CRBN recruitment. researchgate.netdigitellinc.com
Thalidomide derivativesdeFS CouplingThalidomide-azetidine conjugatePotential PROTAC linker for CRBN recruitment. researchgate.net

Utilization as Chemical Probes for Biological Systems

Chemical probes are essential tools for studying proteins in their native environment, enabling target identification, validation, and the mapping of binding sites. rsc.orgscispace.com The sulfonyl fluoride (B91410) moiety is considered a "privileged warhead" for such applications due to its unique balance of stability and reactivity. rsc.orgscispace.com

Sulfonyl fluorides are stable in aqueous environments but can be activated within a protein's binding site to covalently modify a range of nucleophilic amino acid residues. rsc.orgsigmaaldrich.com This includes not only reactive serines but also specific threonine, lysine, tyrosine, cysteine, and histidine residues, making them highly versatile. rsc.orgscispace.com

The incorporation of the sulfonyl fluoride warhead onto an azetidine scaffold creates a powerful chemical probe with several advantages:

Covalent Engagement : The sulfonyl fluoride group allows for the irreversible binding to a target protein, which is useful for activity-based protein profiling (ABPP), target engagement studies, and identifying binding sites. scispace.comsemanticscholar.org

Structural Definition : The rigid, three-dimensional azetidine ring provides a well-defined scaffold that can be used to orient the sulfonyl fluoride warhead for specific interactions within a protein active site.

Further Functionalization : The azetidine nitrogen allows for the attachment of reporter tags, such as fluorophores or biotin, which are necessary for the visualization or enrichment of protein targets after covalent labeling. nih.gov This bifunctional nature is critical for the utility of chemical probes in complex biological systems like cell lysates or intact cells. nih.govsemanticscholar.org

The development of probes like EM12-SF, a sulfonyl fluoride that covalently engages a histidine residue in the E3 ligase cereblon, highlights the power of this approach to advance medicinal chemistry and discover new modulators of important biological targets. rsc.org

Probing Enzyme Mechanisms and Protein Interactions

Azetidine-3-sulfonyl fluoride serves as a versatile chemical probe for elucidating enzyme mechanisms and studying protein-protein interactions. The sulfonyl fluoride moiety acts as a reactive "warhead" that can form a stable covalent bond with nucleophilic residues within an enzyme's active site or at an interaction interface. This irreversible binding allows for the trapping and identification of enzyme-inhibitor complexes, providing a snapshot of the molecular interactions that govern biological processes.

The stability of the sulfonyl fluoride group under physiological conditions, combined with its specific reactivity, makes it an ideal component of activity-based probes (ABPs). These probes are designed to label active enzymes within a complex biological sample, enabling the study of enzyme function in its native environment. For instance, peptidyl sulfonyl fluorides have been developed as potent inhibitors of the proteasome, a key player in cellular protein degradation. These probes have demonstrated high selectivity for the β5 subunit of the proteasome, with some exhibiting inhibitory constants (IC50) in the nanomolar range. By incorporating an azetidine ring, the structural properties of these probes can be fine-tuned to enhance their selectivity and cell permeability.

Furthermore, the interaction of this compound with enzymes can be monitored using various biophysical techniques, including mass spectrometry and X-ray crystallography. These methods provide detailed information about the specific amino acid residues involved in the covalent interaction, offering insights into the enzyme's catalytic mechanism and the structural basis of inhibitor binding. This knowledge is crucial for the rational design of more potent and selective drugs.

Identification of Covalent Ligands and Protein Binding Sites

The discovery of novel drug candidates often relies on the identification of small molecules that can bind to and modulate the function of a target protein. This compound and its derivatives are valuable tools in this process, particularly in the context of fragment-based ligand discovery (FBLD). In this approach, small, low-complexity molecules, or "fragments," are screened for their ability to bind to a protein of interest. Fragments that show weak but specific binding can then be optimized into more potent lead compounds.

The covalent nature of the interaction between sulfonyl fluorides and their target proteins provides a significant advantage in FBLD. The formation of a covalent bond allows for the detection of even weak binding events, which might be missed in screens for non-covalent binders. Libraries of fragments containing the azetidine-sulfonyl fluoride scaffold can be synthesized and screened against a variety of protein targets.

One such library included an azetidine-linked sulfamoyl fluoride, which was screened against a panel of proteins including carbonic anhydrase II (CAII), KRAS4B G12D, and BCL6. While this particular fragment did not yield hits against CAII, suggesting that its intrinsic reactivity may be lower than other sulfonyl fluorides, the approach highlights the utility of azetidine-containing fragments in exploring chemical space. For other sulfonyl fluoride fragments in the same screen, hits were identified for CAII and BCL6, and the binding sites were characterized using tandem mass spectrometry. These studies revealed that the fragments modified tyrosine and histidine residues within functionally important pockets of the proteins.

The table below summarizes the findings from a fragment screening study that utilized various sulfonyl fluoride-containing fragments, including an azetidine-linked moiety.

Protein TargetFragment TypeHit IdentifiedModified Residue(s)Reference
Carbonic Anhydrase II (CAII)para-substituted aryl sulfonyl fluorideYesHistidine nih.govacs.org
Carbonic Anhydrase II (CAII)Azetidine-linked sulfamoyl fluorideNoN/A acs.org
BCL6para-substituted aryl sulfonyl fluorideYesTyrosine acs.org
KRAS4B G12Dpara-substituted aryl sulfonyl fluorideNoN/A nih.gov

Advancements in "Beyond-Cysteine" Covalent Inhibition Strategies

The development of covalent drugs has historically focused on targeting cysteine residues due to the high nucleophilicity of the thiol side chain. However, the majority of protein binding sites lack a suitably positioned cysteine, limiting the scope of this approach. The unique reactivity of sulfonyl fluorides has enabled a significant advancement in covalent drug design by allowing for the targeting of a broader range of nucleophilic amino acids. This "beyond-cysteine" approach greatly expands the "ligandable" proteome and opens up new avenues for therapeutic intervention.

Sulfonyl fluorides, including this compound, have been shown to react with serine, threonine, lysine, tyrosine, and histidine residues. rsc.org The selectivity of this reaction is context-dependent, relying on the specific microenvironment of the amino acid within the protein's three-dimensional structure. This allows for the development of highly selective covalent inhibitors that target a specific residue on a particular protein, minimizing off-target effects.

The azetidine moiety can play a crucial role in these "beyond-cysteine" strategies. As a small, polar, and three-dimensional fragment, the azetidine ring can help to correctly orient the sulfonyl fluoride warhead within the binding pocket, promoting a reaction with a non-cysteine residue. nih.govacs.orgresearchgate.net Furthermore, the azetidine scaffold provides multiple vectors for chemical modification, allowing for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.

The table below provides examples of covalent inhibitors that utilize sulfonyl fluoride or related warheads to target non-cysteine residues in various proteins.

Target ProteinInhibitor/ProbeTargeted ResidueWarheadSignificance
mRNA-decapping scavenger enzyme (DcpS)Small-molecule covalent probeTyrosineSulfonyl fluorideFirst rational targeting of tyrosine in a protein binding site. semanticscholar.orgnih.govh1.co
Various Serine ProteasesActivity-based probesSerineSulfonyl fluorideEnables activity-based profiling of serine proteases. nih.govfrontiersin.orgfrontiersin.org
Carbonic Anhydrase II (CAII)Fragment-based hitsHistidineAryl sulfonyl fluorideDemonstrates covalent targeting of histidine in a non-catalytic site. acs.org
BCL6Fragment-based hitsTyrosineAryl sulfonyl fluorideIdentifies a covalent ligand for a challenging protein-protein interaction target. acs.org

Q & A

Q. What analytical techniques are recommended for detecting this compound in complex matrices?

  • Methodological Answer : Use 19F^{19}\text{F} NMR for specificity in fluorine detection. LC-MS/MS with reverse-phase columns (C18) and electrospray ionization (ESI) provides high sensitivity in biological or environmental samples. Fluoride ion-selective electrodes (ISE) or ion chromatography can quantify free fluoride released during decomposition .

Advanced Research Questions

Q. How do kinetic parameters of this compound’s reactivity inform its application in covalent inhibitor design?

  • Methodological Answer : Determine second-order rate constants (kinact/Kik_{\text{inact}}/K_i) using fluorogenic assays or stopped-flow spectroscopy. Compare nucleophilic reactivity with thiols (e.g., glutathione) vs. serine/histidine residues in target enzymes. Computational modeling (e.g., DFT for transition-state analysis) complements experimental data to predict selectivity .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., IC₅₀ variability in enzyme inhibition)?

  • Methodological Answer : Variability may arise from differences in assay conditions (pH, ionic strength) or enzyme sources (recombinant vs. native). Standardize protocols using reference inhibitors and validate via orthogonal assays (e.g., SPR for binding kinetics). Meta-analysis of published data with attention to buffer composition and detection limits is critical .

Q. How can researchers design experiments to probe the metabolic fate of this compound in vivo?

  • Methodological Answer : Radiolabeled 35S^{35}\text{S} or 18F^{18}\text{F} isotopes enable tracking metabolic pathways. Use hepatocyte incubation studies with LC-MS/MS to identify phase I/II metabolites. In vivo pharmacokinetic studies in rodent models should include bile-duct cannulation to assess enterohepatic recirculation .

Q. What computational approaches predict the electrophilic reactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices for electrophilicity. Molecular dynamics (MD) simulations model interactions with target proteins. Pair these with experimental Hammett σ values for substituent effects on sulfonyl fluoride reactivity .

Q. How do structural modifications (e.g., substituents on the azetidine ring) alter the compound’s solubility and membrane permeability?

  • Methodological Answer : LogP measurements (shake-flask or HPLC-derived) quantify lipophilicity. Parallel Artificial Membrane Permeability Assays (PAMPA) predict passive diffusion. X-ray crystallography or NMR-based solvation studies correlate structural features with solubility in biorelevant media (FaSSIF/FeSSIF) .

Reproducibility and Data Quality

Q. What protocols ensure reproducibility in synthesizing this compound analogs?

  • Methodological Answer : Document reaction parameters (e.g., inert atmosphere, moisture control) and validate intermediates via 1H^{1}\text{H}/13C^{13}\text{C} NMR. Use QC thresholds (e.g., ≥95% purity by HPLC) and share raw spectral data in repositories like Zenodo. Collaborative round-robin testing across labs identifies protocol gaps .

Q. How should researchers address batch-to-batch variability in biological assays involving this compound?

  • Methodological Answer : Implement internal controls (e.g., reference inhibitors) in each assay plate. Characterize each batch via LC-MS and NMR for purity. Use statistical models (ANOVA with post-hoc tests) to differentiate biological variability from technical artifacts .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis and handling due to potential fluoride gas release. PPE (gloves, goggles) is mandatory. Monitor airborne fluoride levels with ISE sensors. Emergency protocols must include calcium gluconate gel for dermal exposure .

Data Presentation and Publishing

Q. How should researchers structure methodology sections for studies involving this compound to meet journal standards?

  • Methodological Answer : Follow ICMJE guidelines: detail synthetic procedures (CAS numbers, purification steps), assay conditions (pH, temperature), and statistical methods (e.g., error bars representing SD vs. SEM). Use FAIR data principles for sharing spectra and raw datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.